Isobutylamine Hydrochloride

Description

Significance in Contemporary Chemical and Biological Sciences

In the realm of contemporary chemical and biological sciences, isobutylamine (B53898) hydrochloride serves as a versatile building block and reagent. biosolveit.de Its utility spans from fundamental organic synthesis to the cutting edge of materials science and medicinal chemistry.

In organic synthesis, isobutylamine hydrochloride is a crucial precursor for creating more complex molecules. alfa-industry.com It participates in a variety of chemical transformations, including substitution and condensation reactions. For instance, it is used in the synthesis of N,N-Diisobutyl-pyridazine-3,6-diamine and in the reductive amination of dialdehyde (B1249045) cellulose. rsc.orgrsc.org These reactions are fundamental in creating novel organic structures with potential applications in various fields.

The compound's role extends into the development of bioactive molecules and pharmaceuticals. alfa-industry.com It is used as a precursor in the synthesis of compounds with potential therapeutic properties, such as in the creation of intermediates for drug discovery programs. alfa-industry.comnih.gov For example, it has been utilized in the synthesis of a δ-lactam intermediate, a scaffold present in many medicinally important compounds. mdpi.com Furthermore, its derivatives are being explored for their potential in developing new therapeutic agents.

In materials science, this compound has found a significant niche in the development of perovskite solar cells (PSCs). cymitquimica.comcymitquimica.comgreyhoundchrom.com Organic-inorganic hybrid perovskites are a class of materials showing great promise for next-generation solar energy technology, and this compound is used as a component in the synthesis of these photosensitive materials. greyhoundchrom.com The inclusion of organic cations like isobutylammonium can influence the crystal structure and, consequently, the optoelectronic properties and stability of the perovskite material. greyhoundchrom.com

Historical Context of Isobutylammonium Chemistry Research

Research into the specific applications of isobutylammonium compounds appears to be more recent. The exploration of simple ammonium (B1175870) salts in various chemical reactions has been a continuous effort. However, the more specialized applications, such as their use in the synthesis of complex organic frameworks and advanced materials, have gained prominence in recent decades. For instance, the systematic study of how different organic cations, including isobutylammonium, affect the properties of perovskite materials is a product of 21st-century materials science research. greyhoundchrom.com Similarly, its use in the targeted synthesis of bioactive molecules is part of the modern era of drug discovery. mdpi.comrsc.org

Current Research Frontiers and Emerging Applications

The current research frontiers for this compound are diverse and rapidly evolving, driven by the demand for new materials and molecules with tailored properties.

Advanced Materials:

Perovskite Solar Cells: A major area of current research is the use of this compound and its hydrobromide analogue in the fabrication of perovskite solar cells. cymitquimica.com Scientists are investigating how varying the organic cation component can fine-tune the bandgap, improve efficiency, and enhance the stability of these solar cells. greyhoundchrom.com The goal is to develop low-cost, high-efficiency photovoltaic devices. alfachemch.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The principles of using organic linkers to create porous crystalline structures are being applied to isobutylammonium-containing compounds. nih.govliverpool.ac.ukrsc.org While specific research on this compound in this context is emerging, the broader field of using amine hydrochlorides in the synthesis of MOFs and COFs is an active area of investigation. liverpool.ac.ukgoogle.com These materials have potential applications in gas storage, separation, and catalysis.

Organic and Medicinal Chemistry:

Novel Bioactive Compounds: Researchers are actively using isobutylamine and its hydrochloride salt as building blocks to synthesize novel molecules with potential biological activity. mdpi.comunicam.it This includes the creation of complex heterocyclic structures and peptidomimetics. mdpi.comgla.ac.uk The ability to introduce the isobutyl group can influence the lipophilicity and steric profile of a molecule, which are critical parameters in drug design.

Catalysis: The use of amine derivatives as catalysts or ligands in organic reactions is a well-established field. Research is ongoing to explore the potential of isobutylamine-derived compounds in asymmetric catalysis and other advanced synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H12ClN | nih.gov |

| Molecular Weight | 109.60 g/mol | nih.gov |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 178 °C | |

| Solubility | Soluble in water | cymitquimica.com |

| Key Characteristic | Hygroscopic | cymitquimica.comstarshinechemical.com |

| IUPAC Name | 2-methylpropan-1-amine;hydrochloride | nih.gov |

| CAS Number | 5041-09-8 | cymitquimica.com |

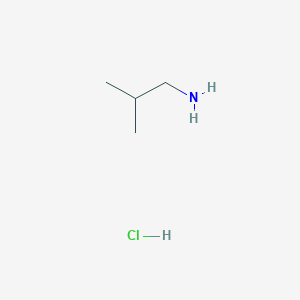

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNBEHEFWDHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964667 | |

| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-09-8 | |

| Record name | 2-Methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways Involving Isobutylamine Hydrochloride

Novel Synthetic Routes for Isobutylamine (B53898) Hydrochloride and its Derivatives

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of isobutylamine and its derivatives. These efforts span innovative catalytic systems, the use of renewable feedstocks, and the optimization of processes for industrial-scale production.

Catalysis offers a powerful tool for the efficient synthesis of amines. One established method involves the catalytic amination of isobutyl alcohol. Another advanced approach is the reductive decarbonylation of amino acids. Research has shown that ruthenium (Ru)-based catalysts are effective for the reductive decarbonylation of L-valine, resulting in an approximate 87% yield of isobutylamine. researchgate.net This method leverages a bio-renewable starting material to produce the target amine. The resulting isobutylamine can be readily converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 1: Overview of Catalytic Synthesis Methods for Isobutylamine

| Starting Material | Catalytic Method | Catalyst | Product | Reference |

|---|---|---|---|---|

| Isobutyl alcohol | Catalytic Amination | Not Specified | Isobutylamine | guidechem.com |

| L-valine | Reductive Decarbonylation | Ru-based catalyst | Isobutylamine | researchgate.net |

The shift towards a bio-based chemical industry has spurred the development of sustainable methods for amine synthesis using renewable resources. wiley.com Isobutylamine can be produced through the enzymatic decarboxylation of L-valine, an amino acid derivable from the sugar industry. paradisiresearch.comrsc.org This biotransformation is achieved using the enzyme L-valine decarboxylase from Streptomyces viridifaciens (VlmD). paradisiresearch.com This biocatalytic route is considered environmentally friendly and offers high efficiency. wiley.comparadisiresearch.com Studies have demonstrated yields of 8.42 g/d for isobutylamine using this enzymatic process. wiley.comparadisiresearch.com

Furthermore, processes for producing isobutylamine via fermentation of a recombinant microorganism have been developed. google.com This method involves cultivating a microorganism engineered to produce L-valine in a culture medium with a simple carbon source like glucose or sucrose, and then recovering the isobutylamine. google.com These bio-based approaches represent a sustainable alternative to conventional chemical synthesis, reducing reliance on fossil fuels and minimizing environmental impact. wiley.comgoogle.com

Table 2: Eco-Friendly Synthesis of Isobutylamine from L-Valine

| Method | Precursor | Key Reagent/Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| Biocatalysis | L-valine | L-valine decarboxylase (VlmD) | 8.42 g/d | wiley.comparadisiresearch.com |

| Fermentation | Simple carbon source (e.g., glucose) | Recombinant microorganism | Not specified | google.com |

The principles of green chemistry have been successfully applied to the large-scale synthesis of isobutylamine derivatives. A notable example is the kilogram-scale, solvent-free synthesis of N-isobutyl-5-methyloxazolidinone, a potential bio-based solvent. rsc.orgresearchgate.net The process begins with bio-based isobutylamine, which is reacted with chloropropanol (B1252657) in an aqueous basic solution to produce an amino-alcohol intermediate. rsc.orgresearchgate.net

In the second step, this amino-alcohol is reacted with diethyl carbonate in the presence of a bio-based imidazolium (B1220033) salt catalyst. rsc.orgresearchgate.net A key process optimization involves the real-time distillation of ethanol (B145695), a byproduct of the reaction, which drives the reaction toward completion. rsc.org This method resulted in the synthesis of half a kilogram of the desired oxazolidinone with a 66% yield. rsc.org Such solvent-free, large-scale processes that utilize bio-based starting materials are critical for the industrial adoption of sustainable chemical manufacturing. rsc.org

Elucidation of Reaction Mechanisms Involving Isobutylamine Hydrochloride

Isobutylamine, derived from its hydrochloride salt, is a potent nucleophile that participates in several important reaction mechanisms. Its utility is particularly evident in nucleophilic aromatic substitution and in the construction of chiral molecules through asymmetric synthesis.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, typically a halide, on an electron-poor aromatic ring. wikipedia.orgbyjus.com The reaction generally proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In this process, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby activating the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.comnih.gov In the final step, the leaving group is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

Isobutylamine, typically generated in situ from this compound by the addition of a base, serves as an effective nitrogen nucleophile in SNAr reactions. fishersci.fi It can displace halides on activated aromatic or heteroaromatic rings to form N-isobutylated aromatic amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically enriched form, is fundamental to modern chemistry, particularly for pharmaceuticals. d-nb.info Primary amines like isobutylamine are versatile building blocks and catalysts in this field. rsc.org this compound is a convenient source for the free amine, which can then be employed in various asymmetric transformations.

For instance, isobutylamine has been used as a key reactant in the asymmetric synthesis of 1,3-bis(4-bromophenyl)-5-isobutyl-1,3,5-triazacyclohexane. issr-journals.org In another application, it is reacted with 4-bromobenzaldehyde (B125591) to form an imine intermediate in situ. mdpi.com This intermediate then reacts with glutaric anhydride (B1165640) in a cyclization reaction to produce a chiral δ-lactam, a valuable building block for bioactive compounds. mdpi.com Additionally, this compound itself has been used as a reagent in the synthesis of 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridines (TIPs), which are intrinsically chiral heterocyclic compounds. gla.ac.uk

Table 3: Applications of Isobutylamine in Asymmetric Synthesis

| Reactants | Product Class | Role of Isobutylamine | Reference |

|---|---|---|---|

| 4-bromoaniline, formaldehyde | Asymmetric triazacyclohexane | Chiral reactant | issr-journals.org |

| 4-bromobenzaldehyde, glutaric anhydride | Chiral δ-lactam | Forms imine intermediate | mdpi.com |

| Phenanthridinium bromide derivative | Chiral TIP heterocycle | Reactant (as hydrochloride salt) | gla.ac.uk |

Derivatization Reactions Utilizing this compound

This compound serves as a crucial precursor in a variety of derivatization reactions, enabling the synthesis of diverse molecular structures. These reactions are fundamental in creating new compounds with potential applications in pharmaceuticals and materials science.

Schiff Base Formation: The condensation reaction between an amine and a ketone is a well-established method for forming Schiff bases. For instance, the reaction of phenyl ethyl 4-piperidone (B1582916) with isobutylamine in toluene (B28343) leads to the formation of a Schiff base. jocpr.com This process typically involves the removal of water to drive the reaction to completion. jocpr.com Similarly, Schiff bases of pyridoxal (B1214274) have been prepared by condensing it with isobutylamine. google.com

Amide Synthesis: The formation of amides from carboxylic acids and amines is a cornerstone of organic synthesis. jetir.org Boron-based catalysts have been shown to be effective in the chemoselective amidation of unprotected amino acids. ucl.ac.uk However, the volatility of isobutylamine can sometimes lead to lower yields in these reactions. ucl.ac.uk

Sulfonamide Synthesis: this compound is a key reactant in the synthesis of various sulfonamides. One notable example is the preparation of β-methyl-γ-propane sultame from the sulfo-chlorination product of this compound. google.com This sultame can be quantitatively converted to 3-amino-2-methylpropane sulfonic-(l) acid. google.com Another application involves the reaction of isobutylamine with p-nitrobenzenesulfonyl chloride to produce N-substituted sulfonamides, which are intermediates in the synthesis of protease inhibitors. calpoly.edu

| Reaction Type | Reactants | Product Class | Key Findings & Conditions |

| Schiff Base Formation | Phenyl ethyl 4-piperidone, Isobutylamine | Schiff Base | Reaction in toluene with water removal. jocpr.com |

| Schiff Base Formation | Pyridoxal, Isobutylamine | Schiff Base | Condensation reaction. google.com |

| Amide Synthesis | Unprotected Amino Acids, Isobutylamine | Amide | Boron catalysts used for chemoselectivity; volatility of isobutylamine can impact yield. ucl.ac.uk |

| Sulfonamide Synthesis | Sulfo-chlorination product of this compound | β-methyl-γ-propane sultame | Product is a crystallized compound melting at 42-43°C. google.com |

| Sulfonamide Synthesis | Isobutylamine, p-nitrobenzenesulfonyl chloride | N-substituted sulfonamide | Intermediate for protease inhibitors; reaction in toluene at 85-90°C. calpoly.edu |

Investigation of Proton Transfer Reactions in Aqueous Systems of this compound

The behavior of isobutylamine in aqueous solutions is significantly influenced by proton transfer reactions, which are fundamental to understanding its chemical and physical properties.

Ultrasonic absorption and velocity measurements have been employed to study the kinetics of proton transfer in aqueous solutions of isobutylamine at 20°C. oup.com These studies have identified two distinct relaxational absorptions. One of these is attributed to the proton transfer reaction, allowing for the determination of rate constants and the standard volume change of the reaction. oup.com

The general mechanism involves the transfer of a proton between the isobutylammonium ion and a water molecule. The thermodynamics of such proton transfer reactions are crucial for predicting the behavior of amines in various chemical processes. mdpi.comscience.gov Computational chemistry methods are often used to determine the pKa values and thermodynamic properties of these reactions. mdpi.com The rate of proton transfer can be influenced by factors such as the presence of other molecules that can act as proton acceptors or donors. researchgate.net

| Parameter | Value/Observation | Method | Reference |

| Reaction Studied | Proton transfer in aqueous solution | Ultrasonic absorption and velocity measurements | oup.com |

| Key Finding | Two relaxational absorptions observed | Ultrasonic absorption and velocity measurements | oup.com |

| Determined Properties | Rate constants and standard volume change for the proton transfer reaction | Ultrasonic absorption and velocity measurements | oup.com |

| Temperature | 20 °C | Ultrasonic absorption and velocity measurements | oup.com |

Isolation and Purification Techniques for Complex Reaction Mixtures

The effective isolation and purification of this compound and its derivatives from complex reaction mixtures are critical for obtaining high-purity products. A variety of techniques are employed, depending on the specific properties of the target compound and the impurities present.

Recrystallization: This is a common method for purifying solid compounds. For instance, after synthesis, excess isobutylamine can be removed by vacuum evaporation, and the resulting product recrystallized from a suitable solvent like ethanol to yield pure crystals. rsc.org In another example, a product was recrystallized from benzene. google.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture. rsc.org Silica (B1680970) gel chromatography is frequently used to isolate desired products from reaction mixtures. rsc.org For instance, a reaction product was purified using silica gel chromatography with a chloroform/methanol/acetone solvent system. rsc.org High-performance liquid chromatography (HPLC) is another powerful tool for the analysis and purification of isobutylamine and its derivatives. sielc.com Reverse-phase HPLC methods have been developed for the separation of isobutylamine using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Solvent Extraction and Washing: After a reaction, the crude mixture can be extracted with a suitable solvent, and the combined organic layers are then dried and concentrated. rsc.org Washing the isolated product with a solvent can also help to remove impurities. For example, an amine hydrochloride salt was purified by washing with diethyl ether (Et2O). rsc.org

Distillation: For volatile compounds, distillation can be an effective purification method. After a reaction, unreacted wet isobutylamine was recovered by distillation at room temperature under reduced pressure, followed by the distillation of the pure amino alcohol product at a higher temperature. rsc.org

| Technique | Application Example | Solvents/Conditions | Reference |

| Recrystallization | Purification of a yellow needle-like crystal product. | Ethanol | rsc.org |

| Recrystallization | Purification of a sultame product. | Benzene | google.com |

| Silica Gel Chromatography | Isolation of a desired product from a reaction mixture. | Chloroform/methanol/acetone (8.5/1.5/0.5) | rsc.org |

| HPLC | Analysis and purification of isobutylamine. | Acetonitrile, water, phosphoric acid (or formic acid for MS) | sielc.com |

| Solvent Extraction/Washing | Purification of an amine hydrochloride salt. | Diethyl ether (Et2O) for washing. | rsc.org |

| Distillation | Separation of unreacted isobutylamine and an amino alcohol product. | Reduced pressure (180 mbar), varied temperatures. | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization of Isobutylamine Hydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For isobutylamine (B53898) hydrochloride, ¹H and ¹³C NMR provide unambiguous evidence for its structure, while advanced techniques can offer deeper insights into its dynamic and conformational properties. researchgate.net

Proton (¹H) NMR Spectral Analysis of Isobutylamine Hydrochloride

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environment. In a typical spectrum recorded in a solvent like deuterium (B1214612) oxide (D₂O), distinct signals corresponding to the different types of protons in the molecule are observed. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing effect of the adjacent ammonium (B1175870) group (-NH₃⁺).

A representative ¹H NMR spectrum of this compound in D₂O shows the following key signals:

A doublet for the two methylene (B1212753) protons (-CH₂-) adjacent to the ammonium group. chemicalbook.com

A multiplet for the single methine proton (-CH-). chemicalbook.com

A doublet for the six equivalent methyl protons (-CH₃). chemicalbook.com

The integration of these signals corresponds to the number of protons in each group, confirming the 2:1:6 proton ratio. The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent non-equivalent protons and follow the n+1 rule.

Table 1: Representative ¹H NMR Chemical Shifts for this compound in D₂O

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂- (Methylene) | ~2.86 | Doublet |

| -CH- (Methine) | ~1.96 | Multiplet |

| -CH₃ (Methyl) | ~1.00 | Doublet |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data sourced from representative spectra. chemicalbook.com

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum will typically show three distinct signals, corresponding to the three unique carbon environments in the isobutyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutylamine

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| -CH₂- (Methylene) | ~45.6 |

| -CH- (Methine) | ~26.5 |

| -CH₃ (Methyl) | ~20.7 |

Note: These are predicted values for the free amine; the hydrochloride salt will show similar shifts, potentially with minor variations due to the protonation of the amine group. chemicalbook.com

Advanced NMR Techniques for Conformation and Dynamics

While standard ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced NMR techniques can probe more subtle features like molecular conformation and dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine the spatial proximity of protons, providing insights into the preferred conformations of the isobutyl chain in solution.

In more complex systems involving isobutylamine derivatives, the cis/trans ratio of amide bonds can be investigated. For instance, in a study of peptidomimetics containing an N-isobutylbenzylamine moiety, NMR analysis was used to estimate a 35:65 cis/trans ratio for the amide bond, highlighting the influence of the isobutyl group on local conformation. nih.gov Such studies are crucial for understanding how the molecule interacts with biological targets. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. libretexts.orgkashanu.ac.ir

Gas Chromatography-Mass Spectrometry (GC-MS) for Isobutylamine and its Derivatives

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for the analysis of volatile compounds like isobutylamine. acs.org For less volatile derivatives, a derivatization step is often employed to increase volatility and improve chromatographic performance. researchgate.net

In the mass spectrum of isobutylamine, the molecular ion (M⁺) peak is observed at an m/z corresponding to its molecular weight (73.14). nist.gov However, the most prominent peak, known as the base peak, often results from a characteristic fragmentation pathway. For primary amines like isobutylamine, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation process. This leads to the formation of a stable iminium ion.

The mass spectrum of isobutylamine typically shows a base peak at m/z 30, which corresponds to the [CH₂NH₂]⁺ ion formed through the loss of an isopropyl radical. chemicalbook.com Other significant fragments may also be observed, providing a unique fragmentation pattern that serves as a chemical signature.

The analysis of amines, including isobutylamine, in complex matrices like wine or biological samples often involves derivatization with reagents such as isobutyl chloroformate. acs.orgmostwiedzy.pl This process creates derivatives that are more amenable to GC-MS analysis, allowing for sensitive and reliable quantification. acs.org

Table 3: Key Mass Fragments for Isobutylamine (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 73 | Low | [C₄H₁₁N]⁺ (Molecular Ion) |

| 58 | Low | Loss of -CH₃ |

| 30 | Base Peak (100%) | [CH₂NH₂]⁺ (from α-cleavage) |

Note: Relative intensities can vary with instrument conditions. This table represents a typical fragmentation pattern. chemicalbook.comnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC analysis. nih.gov this compound, being a salt, is non-volatile and can be analyzed directly by LC-MS. This technique is widely applied in metabolomics and for the analysis of biogenic amines in food and beverages. ecmdb.caresearchgate.net

In a typical LC-MS/MS method for biogenic amines, isobutylamine is separated from other amines on a liquid chromatography column and then detected by a mass spectrometer. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection by monitoring a specific fragmentation reaction of the protonated molecular ion [M+H]⁺. For isobutylamine, the precursor ion would be at m/z 74. nih.gov This method avoids the need for derivatization, simplifying sample preparation. researchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its precise elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. This precision is critical for differentiating between molecules that may share the same nominal mass but have different elemental formulas. asminternational.org

The exact mass of the isobutylamine cation is 73.089149355 Da. nih.gov For this compound, the monoisotopic mass is calculated to be 109.0658271 Da. nih.gov This level of accuracy, often with an error of less than 5 ppm, allows for the confident determination of the molecular formula (C₄H₁₁N for the free base, C₄H₁₂ClN for the hydrochloride salt). asminternational.orgnih.gov The technique is powerful enough to distinguish isobutylamine (exact mass 73.0891 Da) from other compounds with a nominal mass of 73, such as methylisocyanate (72.9986 Da) and 1-methylguanidine (73.0640 Da), highlighting its specificity. asminternational.org

Table 1: Comparison of Nominal vs. Exact Masses for Isobutylamine and Isobaric Compounds

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|---|

| Isobutylamine | C₄H₁₁N | 73 | 73.0891 |

| Methylisocyanate | C₂H₃NS | 73 | 72.9986 |

| 1-Methylguanidine | C₂H₇N₃ | 73 | 73.0640 |

This table illustrates how HRMS distinguishes isobutylamine from other compounds that have the same integer mass. Data sourced from asminternational.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint based on the vibrations of its chemical bonds. The formation of the hydrochloride salt from the free amine results in characteristic shifts in the vibrational frequencies, particularly those associated with the amine group. joac.info

In the IR spectrum of isobutylamine, characteristic peaks for N-H stretching and bending vibrations are observed around 3380 cm⁻¹ and 1650 cm⁻¹, respectively. joac.info Upon protonation to form the isobutylammonium cation, these peaks shift significantly. For instance, in one decavanadate (B1236424) compound containing the isobutylammonium cation, the N-H stretching and bending vibrations were observed at lower frequencies of 2950 cm⁻¹ and 1460 cm⁻¹, respectively, confirming the formation of the salt. joac.info

FTIR spectra of this compound are often recorded using techniques such as KBr wafers or as vapor phase spectra. nih.govnih.gov Raman spectroscopy provides complementary information. The Raman spectrum of isobutylamine has been documented, providing data on the vibrational modes of the carbon skeleton and functional groups. nih.govchemicalbook.com

Table 2: Key Vibrational Frequencies for Isobutylamine and its Hydrochloride Salt

| Vibrational Mode | Isobutylamine (Free Base) Frequency (cm⁻¹) | Isobutylammonium Cation Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3380 | ~2950 |

| N-H Bend | ~1650 | ~1460 |

This table shows the shift in key vibrational frequencies upon protonation of isobutylamine. Data sourced from joac.info.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices. saspublishers.comnih.gov These methods offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile amines. nih.gov Samples containing amines can be concentrated as their hydrochloride salts. nih.gov For analysis, the salts are alkalinized to release the free, volatile isobutylamine, which is then separated by GC and identified by MS. nih.gov This method has been successfully applied to identify isobutylamine in various samples, including biological fluids and products of bacterial metabolism. nih.govasm.org Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and specificity for target ions characteristic of isobutylamine. asm.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing less volatile compounds or those requiring derivatization. researchgate.netuco.es It is a reliable and flexible technology for the determination of biogenic amines, including isobutylamine, in food and beverage samples like wine and beer. researchgate.netresearchgate.net LC separates the components of the mixture, and the MS/MS provides structural information and sensitive quantification. nih.gov

Thermogravimetric Analysis-Infrared Spectroscopy (TG-IR) is a hyphenated technique used for evolved gas analysis. It has been used to identify the decomposition products of materials, where this compound was identified as a component evolved during the thermal decomposition of a polymer. s4science.at

Table 4: Hyphenated Techniques in the Analysis of Isobutylamine

| Technique | Separation Method | Detection Method | Application |

|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile amines in biological and food samples. nih.govasm.org |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Determination of biogenic amines in wine, beer, and fish. researchgate.netresearchgate.net |

Strategic Applications of Isobutylamine Hydrochloride in Organic and Pharmaceutical Synthesis

Isobutylamine (B53898) Hydrochloride as a Key Intermediate in Pharmaceutical Synthesisbenchchem.comtcichemicals.comatamanchemicals.com

The integration of isobutylamine into molecular scaffolds is a common strategy in medicinal chemistry. The isobutyl group can influence a compound's lipophilicity, steric profile, and interaction with biological targets, making isobutylamine hydrochloride a valuable starting material in the development of new therapeutic agents. universiteitleiden.nl

Isobutylamine is a precursor in the synthesis of novel compounds investigated for their potential as anti-HIV agents. Specifically, it has been used in the development of HIV-1 integrase inhibitors. google.com Integrase is a crucial enzyme for the replication of retroviruses like HIV. google.com In one synthetic approach, isobutylamine is used as a starting raw material to prepare N-isobutyl-3-hydroxy-2-pyridinecarboxamide, a key intermediate. google.com This demonstrates the role of isobutylamine in constructing the core structures of compounds designed to inhibit critical viral processes. While many amine precursors are used in the development of anti-HIV drugs, the specific use of isobutylamine highlights its utility in creating targeted inhibitors. rsc.orgresearchgate.netnih.gov

This compound is instrumental in constructing complex molecular architectures that form the basis of modern pharmaceuticals. These scaffolds are often polycyclic or heterocyclic systems designed to interact with specific biological receptors. For instance, the synthesis of 2-benzazepine scaffolds, which are explored as chemokine receptor (CCR2 and CCR5) ligands, begins with the Michael addition of isobutylamine to methyl acrylate. universiteitleiden.nl The introduction of the N-isobutyl moiety in these structures is a strategic choice inspired by other active compounds, aiming to enhance binding affinity to the target receptors. universiteitleiden.nl

Another significant application is in the synthesis of 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridines (TIPs), a class of heterocyclic compounds with demonstrated biological activity. The synthesis involves a three-step cascade reaction where this compound is a key reactant. gla.ac.uk

| Pharmaceutical Scaffold | Synthetic Role of Isobutylamine | Therapeutic Target/Application | Source |

| 2-Benzazepinones | Reactant in initial Michael addition to form the aminopropanoate intermediate. | Chemokine Receptor (CCR2/CCR5) Ligands | universiteitleiden.nl |

| 1,2,3,12b-Tetrahydroimidazo[1,2-f]phenanthridines (TIPs) | Key reactant in a three-step cascade synthesis. | Biologically active DNA intercalating agents. | gla.ac.uk |

| Pyridine-2-amide derivatives | Starting material for the synthesis of N-isobutyl-3-hydroxy-2-pyridinecarboxamide. | HIV-1 Integrase Inhibitors | google.com |

In drug discovery, the systematic modification or derivatization of a lead compound is essential for optimizing its pharmacological profile. This compound serves as a key building block that can be incorporated into a core structure, which is then subjected to further derivatization. universiteitleiden.nlrsc.org For example, after the initial synthesis of the 2-benzazepine scaffold using isobutylamine, various substituents are introduced at other positions to study structure-activity relationships (SAR) and modulate receptor affinity and selectivity. universiteitleiden.nl

Furthermore, isobutylamine itself can be derivatized to create more complex building blocks. It readily reacts to form Schiff bases, such as the one prepared by condensing isobutylamine with 2,4-dihydroxybenzaldehyde, yielding compounds with potential biological activities that can be explored in drug development programs. tandfonline.com This strategy of using isobutylamine-derived intermediates allows for the rapid generation of compound libraries for high-throughput screening. acs.org

Role as a Reagent and Building Block in Fine Chemical Synthesistcichemicals.comatamanchemicals.com

Beyond pharmaceuticals, this compound is a valuable reagent in the broader field of fine chemical synthesis. Its utility stems from its ability to introduce the isobutylamino group or to act as a foundational element for constructing more elaborate molecules. tcichemicals.comalfa-industry.com

One of the most direct applications of this compound is the incorporation of the isobutyl group into a target molecule. alfa-industry.com This functional group can alter the physical and chemical properties of the final product. For example, isobutylamine is used in the synthesis of N-isobutyl-5-methyloxazolidinone, a compound with potential applications as an eco-friendly solvent or as an intermediate for other chemical products. rsc.orgresearchgate.net The synthesis involves the reaction of bio-based isobutylamine with other precursors, highlighting a move towards more sustainable chemical processes. rsc.org Similarly, it is used to synthesize compounds like (4-Chloro-2-fluoro-benzyl)-isobutyl-amine, where the isobutyl amine group is attached to a benzyl (B1604629) framework.

Heterocyclic compounds are a cornerstone of organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound is a key participant in the synthesis of various heterocyclic rings.

It is reported in the literature as a reagent for preparing precursors to thiazole-based compounds, which are important fine chemical and pharmaceutical intermediates. alfa-industry.com The synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine, a versatile building block for more complex molecules, involves the use of isobutylamine to first prepare an isobutyl-substituted thiourea, which then undergoes cyclization to form the triazole ring. Additionally, the synthesis of oxazolidinones from isobutylamine represents the formation of a five-membered N-heterocycle with a carbamate (B1207046) moiety, known for a range of industrial and pharmaceutical applications. rsc.orgresearchgate.net

| Heterocyclic System | Role of Isobutylamine | Synthetic Method | Source |

| Thiazoles | Used to prepare 3-(2-amino-2-thioethyl)benzoic acid methyl ester, a thiazole (B1198619) precursor. | Not specified in detail | alfa-industry.com |

| 1,2,4-Triazoles | Reacts with isothiocyanates to form 1-Isobutyl-3-aryl/alkylthiourea, a key intermediate. | Thiourea formation followed by desulfurization and cyclization. | |

| Imidazo[1,2-f]phenanthridines | Reacts in a cascade sequence to form the fused imidazole (B134444) ring system. | Three-step cascade: amine addition, 5-exo-tet cyclization, oxidation. | gla.ac.uk |

| Oxazolidinones | Reacts with chloropropanol (B1252657) to form an amino-alcohol intermediate. | Two-step synthesis: amino-alcohol formation, then cyclization with diethyl carbonate. | rsc.orgresearchgate.net |

Catalytic Roles of Isobutylammonium Species

Isobutylammonium species, derived from this compound, can play a significant role in catalysis, particularly in the domain of phase transfer catalysis (PTC). cymitquimica.comsolubilityofthings.com Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgacenet.edu In such systems, the isobutylammonium cation acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed. acenet.eduoperachem.com

The fundamental principle of phase transfer catalysis involves a catalyst, often a quaternary ammonium (B1175870) salt like isobutylammonium chloride, which is soluble in both the aqueous and organic phases to some extent. cymitquimica.comoperachem.com The catalyst functions by forming a lipophilic ion pair with the anion of a water-soluble reactant. This ion pair can then migrate across the phase boundary into the organic phase. Once in the organic medium, the anion is highly reactive as it is poorly solvated and can readily react with the organic-soluble substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This process accelerates the reaction rate and can lead to higher yields under milder conditions compared to uncatalyzed heterogeneous reactions.

The effectiveness of an ammonium salt as a phase transfer catalyst is influenced by the structure of its cation, specifically the alkyl groups attached to the nitrogen atom. operachem.com The lipophilicity of the cation must be balanced to ensure it has sufficient solubility in the organic phase to transport the reactant, but also some solubility in the aqueous phase to retrieve it. While larger, more lipophilic cations (e.g., tetrabutylammonium) are common, smaller cations like isobutylammonium can also be employed, particularly when the reaction conditions are tailored appropriately. operachem.comnih.gov

The table below illustrates the general mechanism of phase transfer catalysis where an isobutylammonium salt could be utilized.

Table 1: Mechanism of Isobutylammonium Chloride in Phase Transfer Catalysis

| Step | Description | Phase Location | Representative Species |

|---|---|---|---|

| 1. Anion Exchange | The isobutylammonium cation ([i-BuNH₃]⁺) in the aqueous phase exchanges its chloride anion (Cl⁻) for the reactant anion (Y⁻). | Aqueous Phase | [i-BuNH₃]⁺Y⁻ |

| 2. Phase Transfer | The newly formed ion pair, [i-BuNH₃]⁺Y⁻, is lipophilic enough to migrate across the interface into the organic phase. | Interface / Organic Phase | [i-BuNH₃]⁺Y⁻ |

| 3. Reaction | In the organic phase, the poorly solvated and reactive anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY). The catalyst cation is released. | Organic Phase | RY + [i-BuNH₃]⁺X⁻ |

| 4. Catalyst Regeneration | The catalyst ion pair, now with the leaving group anion ([i-BuNH₃]⁺X⁻), migrates back to the aqueous phase. | Interface / Aqueous Phase | [i-BuNH₃]⁺X⁻ |

| 5. Cycle Repeats | In the aqueous phase, the catalyst releases the X⁻ anion and is free to pair with another Y⁻ anion, continuing the catalytic cycle. | Aqueous Phase | [i-BuNH₃]⁺ + X⁻ |

Impurity Profiling and Control in Pharmaceutical Manufacturing

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory agencies worldwide to ensure the quality, safety, and efficacy of drug products. Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance and drug product—is an essential part of the drug development process. Impurities can originate from various sources, including starting materials, intermediates, reagents used in the synthesis, and degradation products.

When this compound is used as a reagent or is a key starting material in the synthesis of an Active Pharmaceutical Ingredient (API), it can give rise to specific process-related impurities. These impurities can include unreacted isobutylamine, byproducts from side reactions involving isobutylamine, or degradation products. For instance, in the synthesis of the antihypertensive drug Timolol, isobutylamine is a key reactant, and its presence can lead to the formation of specific impurities that must be controlled. The synthesis of these impurities as reference standards is a crucial step for their accurate monitoring in the final API.

The presence of even small amounts of such impurities can potentially affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. When coupled with mass spectrometry (LC-MS), these methods provide a powerful tool for the structural elucidation and identification of unknown impurities.

A comprehensive impurity control strategy involves understanding the reaction pathways that lead to impurity formation. This knowledge allows for the optimization of reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the generation of byproducts. The control strategy also includes setting stringent specifications for the purity of starting materials, including this compound, and implementing purification steps to remove impurities from the final API.

The table below outlines potential impurities related to the use of this compound and the analytical methods for their control.

Table 2: Impurity Profiling and Control for Isobutylamine-Related Compounds

| Impurity Type | Potential Source | Example | Analytical Control Methods |

|---|---|---|---|

| Starting Material | Residual, unreacted isobutylamine from the synthesis process. | Isobutylamine | HPLC, Gas Chromatography (GC), LC-MS |

| Process-Related Impurity | Byproduct formed from a side reaction of isobutylamine with other reagents or intermediates. | N-Substituted byproducts, over-alkylated species. | HPLC, UPLC, LC-MS/MS for identification and quantification. |

| Degradation Product | Impurity formed by the degradation of the API, potentially involving the isobutylamine moiety. | Hydrolytic or oxidative degradation products. | Stability-indicating HPLC methods, UPLC-MS. |

Biochemical and Biological Systems Research Involving Isobutylamine Hydrochloride

Biosynthetic Pathways and Metabolic Roles of Isobutylamine (B53898) and its Precursors

The study of isobutylamine in biological systems reveals its origins from primary metabolism and its subsequent incorporation into specialized secondary metabolites. Its biosynthetic pathway is a direct link between amino acid metabolism and the production of a diverse array of natural products.

Isobutylamine is a biogenic amine that originates from the amino acid L-valine. wikipedia.org The primary biosynthetic step is the decarboxylation of valine, a reaction catalyzed by the enzyme valine decarboxylase. wikipedia.org This enzymatic process removes the carboxyl group from valine, releasing carbon dioxide and yielding isobutylamine. This transformation is a key metabolic process that channels a primary metabolite (valine) into the pathways of secondary metabolism. The production of isobutylamine is particularly significant in certain plants and bacteria, where it serves as a precursor for various natural products. The fermentative production of isobutylamine has also been explored in recombinant microorganisms expressing L-valine decarboxylase, highlighting the efficiency of this biological conversion.

Once formed, isobutylamine can undergo further enzymatic modifications. One notable transformation is N-hydroxylation, which converts isobutylamine into isobutylhydroxylamine. This reaction is catalyzed by flavin-dependent N-hydroxylating enzymes. nih.gov For instance, in the biosynthesis of the azoxy compound valanimycin (B1682123) by Streptomyces viridifaciens, an isobutylamine N-hydroxylase is involved. nih.gov Isobutylhydroxylamine itself has been identified as a bacterial metabolite, indicating its role in microbial metabolic pathways. nih.gov

While direct evidence for the metabolism of isobutylamine by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes in mammals is not extensively detailed in readily available literature, these enzyme families are well-known for their role in the metabolism of a wide range of amines. wikipedia.orgnih.gov MAOs catalyze the oxidative deamination of monoamines, and CYP enzymes are involved in the oxidation of various xenobiotics and endogenous compounds, including the N-hydroxylation of primary and secondary amines. wikipedia.orgnih.gov Given the structural similarity of isobutylamine to other biogenic amines, it is plausible that it could be a substrate for these enzymes, though specific studies are needed for confirmation.

Isobutylamine is a crucial intermediate in the biosynthesis of a class of bioactive natural products known as alkamides (or N-alkylamides). These compounds are widespread in certain plant families, such as the Asteraceae and Piperaceae. Alkamides are fatty acid amides, and the isobutyl moiety from isobutylamine often forms the amine part of the amide bond. The biosynthesis of these molecules involves the condensation of isobutylamine with a fatty acid, a reaction that is enzymatically catalyzed. The specific fatty acid that is condensed with isobutylamine varies, leading to a wide diversity of alkamide structures with different biological activities.

Biological Interactions and Activity of Isobutylamine Derivatives

The isobutyl moiety, derived from isobutylamine, is a common feature in a variety of biologically active compounds, both natural and synthetic. The structure-activity relationship of these molecules has been the subject of numerous studies to understand how the isobutyl group influences their biological effects.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For isobutylamine-containing compounds, SAR studies have elucidated the importance of the isobutyl group for their interaction with biological targets.

For example, in a series of bis-benzamide inhibitors of the androgen receptor-coactivator interaction, the N-isobutyl amide derivative was synthesized and evaluated. nih.gov While in this specific study the isobutyl derivative did not show activity, the systematic modification of the amide substituent is a common strategy in SAR studies to probe the steric and hydrophobic requirements of a binding pocket. nih.gov

In the context of N-isobutylalkylamides, which include many bioactive natural products, the isobutyl group is often crucial for their activity. The lipophilic and branched nature of the isobutyl group can influence the compound's ability to cross cell membranes and interact with hydrophobic binding sites on target proteins. The following table summarizes some SAR findings for isobutylamine derivatives from various studies.

| Compound Class | Key Structural Features | Biological Activity | SAR Insights |

|---|---|---|---|

| N-Isobutyl Amides | Unsaturated fatty acid chain of varying length and stereochemistry attached to the isobutylamino group. | Analgesic, anti-inflammatory, insecticidal. | The length and degree of unsaturation of the fatty acid chain significantly modulate activity. The isobutyl group is often optimal for receptor binding, providing a balance of lipophilicity and steric bulk. |

| Bis-Benzamides | Two benzamide (B126) moieties connected by a linker, with an N-isobutyl group at the C-terminus. | Androgen receptor inhibition. | In the specific series studied, the primary carboxamide was more potent than the N-isobutyl derivative, suggesting that the larger isobutyl group may cause steric hindrance in the binding site. nih.gov |

| Diaryl Urea Derivatives | Urea core with two aryl substituents, one of which can be an isobutyl-containing moiety. | B-RAF kinase inhibition. | The size, degree of branching, and aromaticity of the substituents are key determinants of inhibitory activity. The isobutyl group can contribute to favorable hydrophobic interactions. |

Recent research has identified isobutylamine as a biogenic amine with a role in biological signaling, particularly through its interaction with a class of G protein-coupled receptors known as trace amine-associated receptors (TAARs). nih.gov Trace amines are a group of endogenous compounds that are structurally related to classical monoamine neurotransmitters and are found at low concentrations in mammalian tissues.

Isobutylamine has been identified as a ligand for murine TAAR3. wikipedia.org The activation of TAARs can lead to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels, a common second messenger in signaling pathways. nih.gov The interaction of isobutylamine with TAAR3 in mice has been linked to behavioral responses, including the triggering of sexual behavior in males. wikipedia.org This suggests that isobutylamine can act as a neuromodulator, influencing neuronal circuits and behavior.

The discovery of isobutylamine as a ligand for TAARs places it within the broader context of biogenic amine signaling, which plays a critical role in regulating a vast array of physiological and pathological processes, including mood, cognition, and motor control. While the functional role of isobutylamine and its interaction with TAARs in humans is still an area of active investigation, the findings in animal models suggest that it may be an important endogenous signaling molecule.

Investigation of Isobutylamine in Microorganism Metabolism

Isobutylamine, a primary amine, has been identified as a metabolite in certain microorganisms and is subject to biodegradation by various bacterial species. Research into its metabolic pathways provides insight into microbial catabolism of short-chain aliphatic amines.

Studies have demonstrated that isobutylamine can be utilized by specific bacteria as a source of carbon and nitrogen. For instance, bacteria such as Alcaligenes faecalis, isolated from activated sludge, have been shown to biologically oxidize isobutylamine. nih.gov The process of aerobic biodegradation is a key aspect of its metabolism in these microorganisms. In standard testing, isobutylamine demonstrated significant biodegradation, with 68% to 87% of the compound being broken down over a two-week incubation period. nih.gov Furthermore, isobutylamine has been identified as a metabolite produced by Escherichia coli (strain K12, MG1655), indicating its involvement in the metabolic processes of this common bacterium. nih.gov

The metabolism of structurally related branched-chain compounds has also been studied, offering potential models for isobutylamine breakdown. For example, the aerobic bacterium Mycobacterium sp. strain ELW1 can metabolize 2-methylpropene (isobutylene). nih.govresearchgate.net This process involves an initial oxidation to an epoxide, followed by hydrolysis and further oxidation to 2-hydroxyisobutyrate. nih.govresearchgate.net This latter metabolite is then transformed by a cobalamin-dependent mutase. nih.govresearchgate.net Given the structural similarity, it is plausible that microbial degradation of isobutylamine could involve analogous enzymatic pathways, such as deamination to isobutanol followed by oxidation.

Table 1: Microbial Metabolism of Isobutylamine and Related Compounds

| Microorganism | Compound | Metabolic Process/Finding | Reference |

|---|---|---|---|

| Alcaligenes faecalis | Isobutylamine | Biological oxidation | nih.gov |

| Escherichia coli (K12) | Isobutylamine | Identified as a metabolite | nih.gov |

| Activated Sludge | Isobutylamine | 87% and 68% biodegraded in 2 weeks | nih.gov |

Application in Biological Sample Analysis

Isobutylamine hydrochloride serves as a reagent and standard in the analysis of biological samples, particularly in chromatographic techniques. nih.gov Its primary application lies in the separation and identification of amines and other small molecules from complex biological matrices like urine. nih.gov

Gas chromatography (GC) is a common method for the separation of volatile compounds. Isobutylamine, along with other lower aliphatic amines, can be effectively separated using a Tenax-GC column with temperature programming. nih.gov However, its extraction from aqueous samples like urine for GC analysis can be challenging; one study noted that while isobutylamine could be separated by GC, it was not extracted from urine using dichloromethane, a common organic solvent. nih.gov This highlights the importance of sample preparation techniques tailored to the physicochemical properties of the analyte.

In the field of high-performance liquid chromatography (HPLC), isobutylamine and related amines are used in derivatization reactions to enhance the detection of target analytes. nih.gov Although a study specifically detailed the use of n-butylamine, the principle applies to isobutylamine as well. In this method, butylamine (B146782) is used with o-phthaldialdehyde (OPA) as a derivatization reagent for the on-column determination of antioxidant amino acids, such as N-acetylcysteine (NAC) and glutathione (B108866) (GSH), in samples like brain tissue, plasma, and urine. nih.gov This derivatization process forms a fluorescent product that can be detected with high sensitivity. nih.gov Such methods simplify analytical procedures by combining the derivatization and chromatographic separation steps. nih.gov

Ion-exchange chromatography has also been employed for the separation of amines from biological materials. In one established method, a cation-exchange resin (Zeo-Karb 226) was used to separate a mixture of amines, including isobutylamine. The elution volume provides a key parameter for identification.

Table 2: Chromatographic Applications Involving Isobutylamine in Biological Sample Analysis

| Analytical Technique | Application | Biological Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of lower aliphatic amines | Urine | Isobutylamine can be separated but is difficult to extract with dichloromethane. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | On-column derivatization (using related amine) for amino acid analysis | Brain tissue, plasma, urine | Simplifies and accelerates the analytical procedure for determining antioxidants like NAC and GSH. | nih.gov |

Computational Chemistry and Theoretical Modeling of Isobutylamine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comwebofjournals.com DFT calculations are instrumental in understanding the electronic properties and reactivity of isobutylamine (B53898) hydrochloride. These calculations can determine various molecular properties that are otherwise difficult to measure experimentally. webofjournals.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.netacs.org A smaller gap generally suggests higher reactivity.

Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be calculated from HOMO and LUMO energies. researchgate.netacs.org These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (η) and chemical potential (μ) can be approximated using the energies of the HOMO (εH) and LUMO (εL) orbitals. researchgate.net

DFT methods, such as B3LYP, are frequently employed to optimize the geometry of molecules and calculate their electronic properties. webofjournals.com These theoretical approaches can also be used to simulate transition states to identify energetically favorable reaction pathways.

Table 1: Calculated Electronic Properties of a Related Amine

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | -1.2 eV |

This table presents hypothetical data for a related amine to illustrate the typical output of DFT calculations. Actual values for isobutylamine hydrochloride would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. acs.orgdiva-portal.org By simulating the interactions between molecules over time, MD provides detailed information about their conformational flexibility and preferred shapes in different environments. acs.orgrsc.org

For this compound, MD simulations can reveal how the molecule behaves in solution. The simulations can track the various conformations the isobutyl group can adopt due to the rotation around its single bonds. This is crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors. nih.gov The simulations can also help in understanding the stability of different conformations by analyzing the potential energy landscape. acs.org

The results from MD simulations can be used to determine the most stable conformers and the energy barriers between them. rsc.org This information is vital for interpreting experimental data, such as NMR spectra, where the observed properties are often an average over multiple conformations. rsc.org Advanced MD techniques can also be combined with machine learning to enhance the prediction of molecular interactions and properties. acs.orgdiva-portal.org

Prediction of Spectroscopic Properties and Protonation Equilibria

Computational methods are highly effective in predicting spectroscopic properties and understanding protonation equilibria, providing insights that are complementary to experimental studies. mdpi.comresearchgate.net

DFT calculations can be used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.org By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure and gain a more detailed understanding of the electronic environment of the atoms within the molecule. For instance, the chemical shifts of protons and carbons in this compound have been characterized using NMR spectroscopy in DMSO-d6. rsc.orgrsc.org

The protonation equilibria of amines are fundamental to their chemical and biological behavior. semanticscholar.org Computational models can predict the pKa values of amines, which quantify their acidity. mdpi.comsemanticscholar.org These calculations often involve thermodynamic cycles and can be performed using various levels of theory and basis sets to achieve good agreement with experimental values. mdpi.com Understanding the protonation state of this compound at different pH values is crucial for predicting its behavior in biological systems and in applications like carbon capture. mdpi.comsemanticscholar.org

Studies on related amino-substituted compounds have shown that DFT calculations can accurately predict pKa values and interpret changes in UV-Vis and fluorescence spectra upon protonation. mdpi.comresearchgate.net These studies identified the most likely sites of protonation within the molecules. mdpi.comresearchgate.net

Table 2: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d6 rsc.orgrsc.org

| Carbon Atom | Experimental Shift (ppm) |

| C1 (CH₂) | 45.6 |

| C2 (CH) | 26.3 |

| C3 (CH₃) | 19.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isobutylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netjocpr.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. fda.govfrontiersin.org

For isobutylamine derivatives, QSAR models can be developed to predict various activities, such as their potential as enzyme inhibitors or their ability to cross biological membranes. fda.govnih.gov These models are built by first calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties from DFT calculations, and shape-based parameters. jocpr.com

Statistical methods or machine learning algorithms are then used to create a model that correlates these descriptors with the observed biological activity. researchgate.netjocpr.com Once a reliable QSAR model is established, it can be used to screen virtual libraries of isobutylamine derivatives to identify promising candidates for synthesis and further testing. jocpr.com For example, 3D-QSAR models have been generated for benzimidazole (B57391) derivatives containing an isobutyl side chain to understand the molecular properties influencing their antioxidative activity. nih.gov

The development and validation of QSAR models are critical steps to ensure their predictive power. jocpr.com Techniques like cross-validation and external validation are employed to assess the robustness and generalizability of the models. jocpr.comfda.gov

Crystallographic Analysis and Solid State Characteristics of Isobutylamine Hydrochloride

Crystal Structure Determination and Polymorphism Studies

The precise arrangement of ions in the crystalline lattice of isobutylamine (B53898) hydrochloride is determined using techniques like single-crystal X-ray diffraction. This analysis provides fundamental data, including the dimensions of the unit cell (the smallest repeating unit of the crystal), the space group which describes the crystal's symmetry, and the positions of each atom.

While specific crystallographic data for isobutylamine hydrochloride (C4H12ClN) is not detailed in the surveyed literature, extensive studies on closely related isobutylammonium salts provide insight into the expected structural characteristics. For illustrative purposes, the crystallographic data for isobutylammonium hydrogen oxalate (B1200264) hemihydrate is presented below. This salt crystallizes in the monoclinic system under the centrosymmetric space group C2/c. researchgate.net

Interactive Table: Crystallographic Data for Isobutylamine Hydrogen Oxalate Hemihydrate researchgate.net Press Cmd/Ctrl + F to search the table.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.9151 |

| b (Å) | 9.7957 |

| c (Å) | 14.3528 |

| α (°) | 90 |

| β (°) | 103.851 |

| γ (°) | 90 |

This data is for Isobutylamine Hydrogen Oxalate Hemihydrate and serves as an example of crystallographic analysis.

Studies on polymorphism—the ability of a solid material to exist in multiple crystalline forms—have not been specifically reported for this compound in the reviewed literature. Such studies are crucial as different polymorphs of a compound can exhibit different physical properties, including stability and solubility.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Forms

The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily strong, charge-assisted hydrogen bonds. iucr.orgresearchgate.net Upon salt formation, the amine group of isobutylamine is protonated, forming the isobutylammonium cation (C4H12N+). cymitquimica.com This cation acts as a hydrogen-bond donor, while the chloride anion (Cl-) serves as the acceptor. iucr.orgresearcher.life

Implications of Solid-State Structure on Reactivity and Stability

The solid-state structure of this compound has direct implications for its chemical reactivity and stability. The formation of a stable crystalline lattice through strong ionic and hydrogen-bonding interactions means the compound is stable under proper storage conditions. tcichemicals.comtcichemicals.com The ionic character contributes to its solid form and higher thermal stability compared to its volatile liquid precursor, isobutylamine. nih.gov

Integration of Isobutylamine Hydrochloride in Advanced Materials Science

Application in Perovskite Solar Cell (PSC) Materials

Isobutylamine (B53898) hydrochloride and its corresponding cation, isobutylammonium, are increasingly utilized in the development of perovskite solar cells (PSCs) to improve their efficiency, stability, and processability. cymitquimica.comgreyhoundchrom.comcymitquimica.com Perovskite materials, with their exceptional light absorption and charge-carrier mobility, are a promising alternative to traditional silicon-based solar cells. cymitquimica.com The integration of isobutylammonium cations into the perovskite structure plays a crucial role in tuning the material's properties.

One key application is in the formation of quasi-two-dimensional (2D) and hybrid quasi-2D/3D perovskite structures. publications.csiro.aunanoge.org The larger isobutylammonium cation acts as a spacer, creating layered perovskite structures that can offer improved environmental stability compared to purely 3D perovskites. publications.csiro.au Research has shown that developing hybrid perovskite films with iso-butyl ammonium (B1175870) (iso-BA) spacer cations can be achieved through simple drop-casting methods, moving away from less scalable spin-coating techniques. A study demonstrated that by using a nitrogen blow-drying step and a methylammonium (B1206745) chloride additive, the film morphology, phase purity, and crystal orientation of iso-BA-based quasi-2D/3D perovskite films were significantly improved. This led to reduced charge-carrier recombination and enhanced photovoltaic performance, achieving a power conversion efficiency (PCE) of 16.0%. publications.csiro.au

Surface passivation is another critical area where isobutylammonium derivatives are employed. Defects at the surface and grain boundaries of the perovskite film are a major source of efficiency loss and instability. Applying a passivation layer of iso-butyl ammonium iodide (IBA) on the surface of a cesium-doped perovskite film has been shown to significantly enhance device performance. The IBA passivation improves the perovskite phase structure, facilitates better carrier charge transfer, and lowers the charge recombination rate. ustb.edu.cn This surface treatment also increases the hydrophobicity of the film, suggesting better protection against humidity. ustb.edu.cn Similarly, isobutylammonium chloride has been used as an additive to passivate the interface between the perovskite layer and the electron transport layer (ETL), such as SnO₂, improving charge extraction. rsc.org

The detailed research findings below highlight the impact of isobutylammonium on PSC performance.

| PSC Modification | Key Improvement | Resulting Performance | Reference |

| Iso-butyl ammonium iodide (IBA) surface passivation on Cs₀.₁(CH₃NH₃)₀.₉PbI₃ | Enhanced perovskite structure, improved charge transfer, reduced recombination. | PCE increased from 12.64% (non-passivated) to a champion PCE of 15.49%. Vₒ꜀ of 0.990 V, Jₛ꜀ of 22.20 mA/cm², and FF of 0.70. | ustb.edu.cn |

| Drop-cast iso-butyl ammonium (iso-BA) based quasi-2D/3D perovskite layer with N₂ blow-drying | Improved film morphology, phase purity, and crystal orientation. | Achieved a PCE of 16.0%, the highest for a non-spin-cast quasi-2D/3D PSC under ambient conditions at the time. | publications.csiro.au |

| Isobutylammonium chloride at ETL/perovskite interface | Improved charge extraction. | Contributed to an overall increase in device efficiency and stability. | rsc.org |

Development of pH-Sensing Materials Incorporating Isobutylamine Moieties

The isobutylamine moiety is a valuable building block in the design of novel pH-sensing materials, particularly for optical and potentiometric sensors. sciencegate.appresearchgate.netnih.gov The basicity of the amine group allows it to participate in protonation-deprotonation equilibria, which can be engineered to produce a measurable change in a material's properties, such as its light absorption or fluorescence, in response to pH variations. sciencegate.appresearchgate.net

Researchers have synthesized novel pH probes by introducing isobutylamine groups onto complex aromatic molecules. sciencegate.appresearchgate.net For example, a series of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles were created where the number and position of the isobutylamine groups on the pentacyclic core were varied. This structural modification directly influenced the photophysical and acid-base properties of the molecules. The protonation equilibria of these compounds were studied using UV-Vis absorption and fluorescence spectroscopies, demonstrating their potential for application in advanced pH-sensing materials. sciencegate.appresearchgate.net The covalent attachment of such sensing molecules to polymeric materials is advantageous as it prevents the active molecules from leaching out of the sensor matrix. researchgate.net

Another approach involves the development of organic nonlinear optical (NLO) crystals that can be used for sensor applications. Isobutylammonium hydrogen oxalate (B1200264) hemihydrate (IHOH) single crystals have been developed and characterized. researchgate.net While primarily investigated for their NLO properties, the study noted their potential suitability for optical sensors, which could include pH sensing, due to their structural and optical characteristics. researchgate.net